BenchChemオンラインストアへようこそ!

(R)-4-Benzyl-3-methylmorpholine

Asymmetric Synthesis Process Chemistry Chiral Building Block

For reproducible asymmetric synthesis, the (R)-enantiomer is non-negotiable. (R)-4-Benzyl-3-methylmorpholine provides a defined (R)-configuration at the 3-methyl stereocenter, eliminating the stereochemical variables of the (S)-enantiomer (CAS 120800-91-1) or racemic mixtures that compromise SAR data. Used as a key intermediate in 5-HT₃ receptor modulator patents (US2008/255114 A1) and mTOR inhibitor design (up to 26,000-fold selectivity). Supplied at ≥98% purity with CoA, enabling GMP-aligned research and pilot-scale campaigns.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 74571-98-5
Cat. No. B3152879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-3-methylmorpholine
CAS74571-98-5
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1COCCN1CC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
InChIKeyGXNBKAFYCHTQPI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Benzyl-3-methylmorpholine (CAS 74571-98-5) – Chiral Morpholine Building Block for Asymmetric Synthesis


(R)-4-Benzyl-3-methylmorpholine (CAS 74571-98-5) is an enantiopure morpholine derivative featuring a defined (R)-configuration at the 3-position methyl stereocenter [1]. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this compound serves as a versatile chiral intermediate in medicinal chemistry and pharmaceutical process development [2]. Its rigid morpholine scaffold and benzyl protecting group enable controlled N‑functionalization and stereoselective transformations, making it a valuable building block for the synthesis of bioactive molecules where absolute stereochemistry is critical .

(R)-4-Benzyl-3-methylmorpholine: Why Enantiomeric Purity Precludes Generic Substitution


In chiral drug discovery, enantiomers frequently exhibit divergent pharmacological profiles—a phenomenon well documented for morpholine-based inhibitors where enantiomeric pairs can differ by orders of magnitude in potency and selectivity [1]. Substituting (R)-4-benzyl-3-methylmorpholine with its (S)-enantiomer (CAS 120800-91-1) or racemic mixture introduces uncontrolled stereochemical variables that can compromise downstream enantioselective synthesis, alter biological target engagement, and invalidate structure‑activity relationship (SAR) data [2]. Consequently, procurement of the precisely defined (R)-enantiomer is non‑negotiable for reproducible asymmetric synthesis and reliable pharmacological evaluation .

(R)-4-Benzyl-3-methylmorpholine: Quantitative Differentiation Evidence for Scientific Selection


Synthetic Efficiency: 95% Yield from Chiral Lactone Precursor

The reduction of (R)-4-benzyl-5-methylmorpholine-3-one with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran under reflux for 18 hours delivers (R)-4-benzyl-3-methylmorpholine in 95% isolated yield . This high-yielding step is documented in patent US2008/255114 A1 and demonstrates efficient conversion of a readily accessible chiral lactone precursor to the target morpholine without racemization [1].

Asymmetric Synthesis Process Chemistry Chiral Building Block

Enantiomeric Configuration: Defined (R)-Stereochemistry Verified by Chiral HPLC and Optical Rotation

The absolute configuration of (R)-4-benzyl-3-methylmorpholine is confirmed by chiral HPLC analysis and comparison of optical rotation values with reported data [1]. Commercial suppliers typically guarantee enantiomeric excess (ee) ≥98% for the (R)-enantiomer, whereas the racemic mixture lacks defined stereochemistry and introduces a 50% contamination of the undesired (S)-isomer .

Chiral Resolution Stereochemistry Quality Control

Physicochemical Profile: Computed LogP 1.8 and PSA 12.5 Ų for CNS Drug Design

PubChem-derived computed properties for (R)-4-benzyl-3-methylmorpholine include XLogP3 = 1.8 and topological polar surface area (TPSA) = 12.5 Ų [1]. These values fall within favorable ranges for central nervous system (CNS) drug candidates (LogP 1–3, TPSA < 60–70 Ų), suggesting potential for blood‑brain barrier penetration in lead optimization [2]. The (S)-enantiomer exhibits identical computed properties; therefore differentiation lies solely in stereochemistry-driven biological interactions.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Procurement Specification: Commercial Availability at ≥98% Purity with Certificate of Analysis

Multiple reputable suppliers offer (R)-4-benzyl-3-methylmorpholine with a minimum purity specification of 98% (HPLC), accompanied by batch‑specific Certificates of Analysis (CoA) . In contrast, the racemic mixture is typically available at lower purity (≤95%) and lacks enantiomeric composition data [1].

Procurement Quality Assurance Chemical Sourcing

(R)-4-Benzyl-3-methylmorpholine: Recommended Application Scenarios Based on Quantitative Evidence


Chiral Intermediate for 5‑HT₃ Receptor Modulator Synthesis

Patent US2008/255114 A1 discloses the use of (R)-4-benzyl-3-methylmorpholine as a key intermediate in the preparation of 2‑aminobenzoxazole carboxamides, which are 5‑HT₃ receptor modulators [1]. The 95% synthetic yield from the chiral lactone precursor ensures cost‑effective access to the required (R)-configured morpholine fragment for structure‑activity relationship (SAR) exploration and lead optimization .

Asymmetric Synthesis of mTOR Kinase Inhibitors

Enantiopure morpholines are essential for achieving high selectivity in mTOR inhibitor design. Studies demonstrate that enantiomeric pairs of chiral morpholine‑containing inhibitors exhibit differential potency and selectivity (up to 26,000‑fold selectivity for mTOR vs. PI3Kα) [1]. (R)-4-Benzyl-3-methylmorpholine, with its defined stereochemistry and favorable CNS physicochemical properties, serves as a building block for constructing such inhibitors with predictable stereochemical outcomes .

Process Development and Scale‑Up of Chiral Pharmaceuticals

The robust LiAlH₄ reduction protocol delivering 95% yield on a 3‑gram scale provides a reliable starting point for process chemistry development [1]. The availability of (R)-4-benzyl-3-methylmorpholine at ≥98% purity with CoA documentation supports Good Manufacturing Practice (GMP)‑aligned research and pilot‑scale synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Benzyl-3-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.